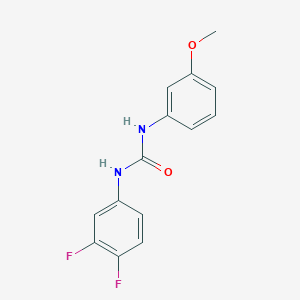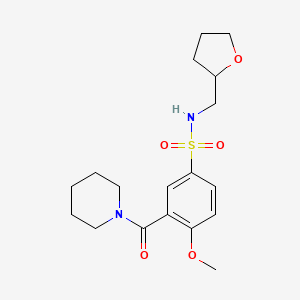![molecular formula C23H23NO4 B5299903 3-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-2-methylphenol](/img/structure/B5299903.png)
3-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-2-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-2-methylphenol, also known as MNMC, is a chemical compound that has been studied extensively in the field of medicinal chemistry. MNMC has been shown to have potential therapeutic applications due to its ability to inhibit certain enzymes and receptors in the body.
Mechanism of Action
3-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-2-methylphenol has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that break down the neurotransmitter acetylcholine. By inhibiting these enzymes, this compound can increase the concentration of acetylcholine in the brain, which may have cognitive benefits. This compound has also been shown to inhibit adenosine A1 receptors, which are involved in the regulation of blood flow and oxygenation in the brain. This inhibition may also have cognitive benefits.
Biochemical and Physiological Effects:
Studies have shown that this compound can improve cognitive function in animal models, as well as increase blood flow and oxygenation in the brain. This compound has also been shown to have anti-inflammatory and antioxidant effects, which may have additional therapeutic benefits.
Advantages and Limitations for Lab Experiments
One advantage of 3-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-2-methylphenol for lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, this compound can be difficult to synthesize and is relatively expensive, which may limit its use in certain experiments.
Future Directions
There are several areas of research that could be pursued in the future with regards to 3-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-2-methylphenol. One area of interest is the potential use of this compound as a treatment for Alzheimer's disease, as the inhibition of acetylcholinesterase and butyrylcholinesterase may have cognitive benefits. Another area of research could focus on the anti-inflammatory and antioxidant effects of this compound, which may have potential therapeutic applications in a variety of conditions. Finally, further studies could be conducted to optimize the synthesis of this compound and reduce its cost, which could increase its accessibility for research purposes.
Synthesis Methods
The synthesis of 3-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-2-methylphenol involves a multi-step process that begins with the reaction of 2-methylphenol with 6-methoxy-2-naphthaldehyde in the presence of a base catalyst. The resulting product is then reacted with morpholine and a carbonylating agent to yield the final product, this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.
Scientific Research Applications
3-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-2-methylphenol has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the ability of this compound to inhibit certain enzymes and receptors, including acetylcholinesterase, butyrylcholinesterase, and adenosine A1 receptors. These enzymes and receptors are involved in various physiological processes, and their inhibition by this compound may have therapeutic benefits.
properties
IUPAC Name |
(3-hydroxy-2-methylphenyl)-[2-(6-methoxynaphthalen-2-yl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c1-15-20(4-3-5-21(15)25)23(26)24-10-11-28-22(14-24)18-7-6-17-13-19(27-2)9-8-16(17)12-18/h3-9,12-13,22,25H,10-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNMSQPXSAIXSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)C(=O)N2CCOC(C2)C3=CC4=C(C=C3)C=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5299822.png)



![5-{1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-1-isopropylindoline](/img/structure/B5299848.png)


![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-[(2-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5299878.png)
![{3-[(3-chloro-4-methoxybenzoyl)amino]phenoxy}acetic acid](/img/structure/B5299879.png)
![6-fluoro-4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2(1H)-quinolinone](/img/structure/B5299883.png)
![3-{5-[(3-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5299892.png)
![4-{[1-(4-fluorobenzyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]carbonyl}pyrrolidin-2-one](/img/structure/B5299894.png)
![{2-[(4-chloro-1-naphthyl)oxy]ethyl}ethylamine hydrochloride](/img/structure/B5299910.png)
![1-(2-chlorobenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5299918.png)